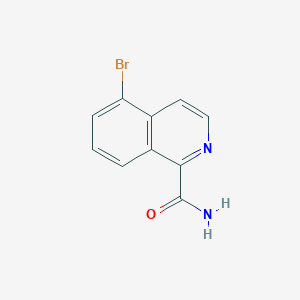

5-Bromoisoquinoline-1-carboxamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H7BrN2O |

|---|---|

Peso molecular |

251.08 g/mol |

Nombre IUPAC |

5-bromoisoquinoline-1-carboxamide |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-5H,(H2,12,14) |

Clave InChI |

FSOGJEJXPDKTDP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CN=C2C(=O)N)C(=C1)Br |

Origen del producto |

United States |

Synthetic Methodologies for 5 Bromoisoquinoline 1 Carboxamide and Its Structural Analogs

Strategies for the Preparation of the 5-Bromoisoquinoline (B27571) Core

The initial and crucial step in the synthesis of the target compound is the formation of the 5-bromoisoquinoline scaffold. This can be achieved through direct bromination of isoquinoline (B145761) or via more complex multi-step sequences.

Regioselective Bromination Techniques of Isoquinoline

Direct bromination of isoquinoline requires careful control of reaction conditions to achieve the desired regioselectivity, with the C5 position being the primary target.

Electrophilic Bromination in Strong Acids: A common and effective method for the regioselective monobromination of isoquinoline at the 5-position involves the use of a brominating agent in a strong acid. thieme-connect.comthieme-connect.comresearchgate.net The strong acid protonates the nitrogen atom of the isoquinoline, deactivating the heterocyclic ring towards electrophilic attack and directing the substitution to the benzene (B151609) ring, primarily at the C5 and C8 positions.

Key reagents and conditions for this transformation include:

N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄): This combination allows for the selective synthesis of 5-bromoisoquinoline. thieme-connect.comthieme-connect.comchemicalbook.com Careful temperature control is critical to suppress the formation of the 8-bromoisoquinoline (B29762) isomer. orgsyn.org The reaction is typically conducted at low temperatures, for instance, between -25 °C and -18 °C. chemicalbook.com

N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H): This system also provides high regioselectivity for the 5-position. thieme-connect.comthieme-connect.com

The choice of brominating agent and acid, along with temperature and concentration, significantly influences the outcome of the reaction. thieme-connect.comresearchgate.net

Bromination using other reagents:

Bromine and Aluminum Chloride (AlCl₃): This method involves the addition of liquid bromine to a mixture of isoquinoline and aluminum chloride, which can yield 5-bromoisoquinoline. google.com

The following table summarizes the conditions and yields for the regioselective bromination of isoquinoline:

| Brominating Agent | Acid/Catalyst | Temperature | Yield of 5-Bromoisoquinoline | Reference(s) |

| N-Bromosuccinimide (NBS) | H₂SO₄ | -25 to -18 °C | 72% | chemicalbook.com |

| N-Bromosuccinimide (NBS) | H₂SO₄ | -20 °C | Good yield | thieme-connect.comorgsyn.org |

| N,N'-dibromoisocyanuric acid (DBI) | CF₃SO₃H | Not specified | Good regioselectivity | thieme-connect.comthieme-connect.com |

| Bromine | AlCl₃ | 75 °C | 43-46% | google.com |

Multi-step Synthetic Approaches to Functionalized Isoquinoline Intermediates

In some cases, a multi-step approach is necessary to synthesize specifically functionalized isoquinoline intermediates that can then be converted to the 5-bromo derivative. These methods offer greater control over the substitution pattern.

Examples of multi-step strategies include:

Bischler–Napieralski type cyclization: This classical method allows for the construction of the isoquinoline core from phenethylamines, which can be subsequently functionalized. rsc.org

Palladium-catalyzed tandem reactions: These modern synthetic methods can be used to construct the isoquinoline scaffold from simpler starting materials. For instance, the reaction of benzylamine (B48309) with allyl acetate (B1210297) can afford an isoquinoline derivative. nih.gov

Domino reactions: A one-step domino approach involving a Sonogashira coupling followed by intramolecular N-H addition can be used to synthesize imidazo[2,1-a]isoquinolines, which are related heterocyclic systems. nih.gov

These multi-step syntheses often provide access to a wider range of substituted isoquinolines that may not be accessible through direct functionalization. nih.gov

Formation of the Carboxamide Moiety at the C1 Position

Once the 5-bromoisoquinoline core is obtained, the next step is the introduction of the carboxamide group at the C1 position.

Amidation Reactions from Corresponding Carboxylic Acid Precursors

The most common route to 5-bromoisoquinoline-1-carboxamide involves the amidation of the corresponding carboxylic acid, 5-bromoisoquinoline-1-carboxylic acid. nih.govsigmaaldrich.com This transformation typically involves the activation of the carboxylic acid followed by reaction with an amine.

Common methods for the amidation of carboxylic acids include:

Use of coupling agents: Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can be used to activate the carboxylic acid for reaction with an amine under mild conditions. lookchemmall.com

Conversion to acyl chloride: The carboxylic acid can be converted to the more reactive acyl chloride, which then readily reacts with an amine to form the amide. nih.gov

Phosphonitrilic chloride trimer (PNT): This reagent can be used for the one-pot amidation of carboxylic acids. iajpr.com

The general mechanism for acid-catalyzed amidation involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the amine. youtube.com

Alternative Synthetic Routes to this compound

While amidation of the pre-formed carboxylic acid is the primary route, other strategies can be envisioned. One such approach could be the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C1 position of the 5-bromoisoquinoline ring with a carboxamide-containing nucleophile. However, such routes are less commonly reported for this specific compound.

Derivatization and Advanced Synthetic Approaches for Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships.

Modifications at the isoquinoline core:

Further functionalization of the 5-bromoisoquinoline core can be achieved through various reactions. For example, the bromine atom at the C5 position can participate in transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. acs.org

The nitro group in compounds like 5-bromo-8-nitroisoquinoline (B189721) can be reduced to an amine, which is a versatile functional group for further derivatization. orgsyn.org

Modifications of the carboxamide moiety:

A variety of amines can be used in the amidation step to generate a library of N-substituted 5-bromoisoquinoline-1-carboxamides.

Advanced synthetic strategies:

One-pot multi-step syntheses: These approaches aim to combine several reaction steps into a single operation, improving efficiency and reducing waste. For example, one-pot syntheses of functionalized isoquinolines have been developed. rsc.org

Rhodium-catalyzed C-H activation: This modern synthetic method allows for the direct functionalization of C-H bonds, providing a powerful tool for the synthesis of complex isoquinoline derivatives. organic-chemistry.org

The development of new synthetic methodologies continues to expand the accessible chemical space of isoquinoline-based compounds for various applications. nih.gov

Functional Group Interconversions and Modifications on the Carboxamide Unit

The carboxamide functional group is a key feature of this compound and its analogs. The ability to modify this unit is essential for creating a diverse library of compounds.

One of the most common methods for introducing the carboxamide group is through the amination of a carboxylic acid or its derivatives . For instance, isoquinoline-1-carboxylic acid can be converted to its corresponding acyl chloride, which then reacts with an appropriate amine to form the desired amide. researchgate.net This method is highly versatile, as a wide range of primary and secondary amines can be used to generate a variety of N-substituted carboxamides. researchgate.net

Palladium-catalyzed aminocarbonylation represents a powerful alternative for the synthesis of isoquinoline-1-carboxamides. mdpi.comresearchgate.net This reaction utilizes carbon monoxide and an amine in the presence of a palladium catalyst to directly convert an aryl halide, such as 1-iodoisoquinoline, into the corresponding carboxamide. mdpi.comresearchgate.net The choice of ligand is crucial for the success of this reaction, with bidentate ligands like Xantphos often being necessary for less reactive amines. mdpi.com

The following table summarizes the synthesis of various isoquinoline-1-carboxamides via palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline. mdpi.com

| Entry | Amine | Ligand | Isolated Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidine | PPh3 | 85 |

| 2 | Morpholine | PPh3 | 89 |

| 3 | Aniline | Xantphos | 78 |

| 4 | L-Alanine methyl ester | Xantphos | 75 |

Other functional group interconversions involving the carboxamide unit include its reduction to an amine or dehydration to a nitrile, further expanding the synthetic possibilities.

Substituent Modifications on the Isoquinoline Ring System

Modifying the substituents on the isoquinoline ring is a key strategy for fine-tuning the properties of the final compound. The bromine atom at the 5-position of this compound serves as a versatile handle for introducing a wide range of substituents through various chemical transformations.

Electrophilic aromatic substitution reactions can be used to introduce substituents onto the isoquinoline ring. However, the presence of the nitrogen atom deactivates the ring towards electrophilic attack, and the position of substitution is influenced by the existing substituents. amerigoscientific.com For instance, the bromination of isoquinoline itself typically occurs at the 5-position under acidic conditions. chemicalbook.com

Nucleophilic aromatic substitution can also be employed, particularly with activated isoquinoline systems. The reactivity of the isoquinoline ring can be influenced by the presence of electron-withdrawing or electron-donating groups. amerigoscientific.com

Application of Cross-Coupling Reactions in 5-Bromoisoquinoline Chemistry (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are particularly useful for modifying the isoquinoline scaffold. The Suzuki-Miyaura coupling reaction , which involves the coupling of an organoboron compound with an organohalide, is widely used to form new carbon-carbon bonds. wikipedia.orglibretexts.org In the context of this compound, the bromine atom at the 5-position can be readily replaced with a variety of aryl, heteroaryl, or alkyl groups by reacting it with the corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. wikipedia.org

The general scheme for a Suzuki-Miyaura coupling reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| R1-X (Organohalide) | R2-B(OR)2 (Boronic acid/ester) | Pd Catalyst | Base | R1-R2 |

This reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. organic-chemistry.org Nickel catalysts have also emerged as a more cost-effective alternative to palladium for certain Suzuki-Miyaura couplings. wikipedia.org

Methodological Considerations in Synthetic Pathway Optimization for Research Scalability

Optimizing a synthetic pathway is crucial for ensuring that a compound can be produced in sufficient quantities for further research and development. This involves maximizing the yield and purity of the product while addressing any challenges related to selectivity.

Strategies for Yield Optimization and Purity Enhancement

Maximizing the yield of a chemical reaction is a primary goal in synthetic chemistry. Several factors can be optimized to achieve this, including:

Reaction Conditions: Temperature, reaction time, and solvent can all have a significant impact on the yield of a reaction. organic-chemistry.orgazom.com Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases. organic-chemistry.org

Catalyst and Ligand Selection: In catalyzed reactions, the choice of catalyst and ligand is critical for achieving high efficiency. nih.gov For example, in palladium-catalyzed reactions, the use of specific phosphine (B1218219) ligands can dramatically improve the outcome. nih.gov

Purification Methods: Effective purification techniques are essential for obtaining a product with high purity. azom.com Common methods include chromatography, crystallization, and distillation.

Addressing Challenges in Regioselectivity and Stereoselectivity Control During Synthesis

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of substituted isoquinolines, controlling regioselectivity is crucial for obtaining the desired isomer. For example, in the synthesis of isoquinolines via the palladium-catalyzed α-arylation of ketones, the regioselective installation of substituents at specific positions on the isoquinoline nucleus is a key advantage of the method. nih.gov

Stereoselectivity is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers. When chiral centers are present in the target molecule, controlling the stereochemistry of the reaction is paramount. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by employing stereospecific reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. acs.org

Structure Activity Relationship Sar Investigations of 5 Bromoisoquinoline 1 Carboxamide and Its Derivatives

Principles of Rational Design in Modulating Bioactivity

Rational drug design is a strategic approach that leverages the understanding of a biological target and the chemical properties of a lead compound to create more potent and selective molecules. researchgate.netrsc.org This process is iterative, involving cycles of design, synthesis, and biological evaluation to refine the molecular structure and enhance its desired effects. mdpi.com

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For derivatives of 5-bromoisoquinoline-1-carboxamide, this involves defining the spatial relationships between key functionalities, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, that govern its binding affinity and efficacy.

Once a pharmacophore has been established, lead optimization strategies are employed to fine-tune the molecule's properties. nih.gov This can involve techniques like bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, to improve factors like potency, selectivity, and pharmacokinetic profiles. nih.gov For instance, the carboxamide linkage at various positions within the quinoline (B57606) and quinolone frameworks has been shown to be an effective strategy for enhancing pharmacological properties, particularly anticancer potency. nih.gov

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the behavior of molecules at an atomic level. cecam.org These in-silico techniques significantly accelerate the drug design process by prioritizing compounds for synthesis and experimental testing. nih.gov

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a high level of accuracy in describing the electronic structure of molecules. cecam.orgnih.gov DFT calculations can be used to predict a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack, by analyzing parameters like Fukui functions and Parr functions. frontiersin.org For this compound, DFT can elucidate the electronic effects of the bromine substituent and the carboxamide group on the isoquinoline (B145761) ring system, providing insights into its chemical behavior and potential interactions with biological targets. psgcas.ac.in

A study on 5-substituted isoquinolines utilized DFT to investigate their vibrational and electronic spectra. The calculated C-Br bond length in 5-bromoisoquinoline (B27571) (5-BIQ) using the B3LYP/6-311++G(d,p) method was found to be 1.9198Å, which is close to experimental values. psgcas.ac.in

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govscience.gov This method allows for the visualization and analysis of the interactions between a ligand, such as a this compound derivative, and its biological target at the molecular level. researchgate.net By scoring the binding affinity of different poses, molecular docking helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's potency. openmedicinalchemistryjournal.comresearchgate.net This information is invaluable for guiding the design of new analogs with improved binding characteristics.

Integration of Computational Chemistry in SAR Studies

Positional and Substituent Effects on Biological Activity

The specific position and nature of substituents on the isoquinoline scaffold play a crucial role in determining the biological activity of its derivatives. Even minor changes can lead to significant differences in potency, selectivity, and pharmacological profile.

The presence of a bromine atom at the 5-position of the isoquinoline ring has a profound influence on the molecule's properties and its interactions with biological targets. One of the key effects of "bromination" is the potential for the formation of halogen bonds. ump.edu.pl A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on another molecule. ump.edu.pl This interaction can significantly impact drug-target binding affinity and specificity. ump.edu.pl

Computational studies have shown that in nucleophilic aromatic substitution reactions, the bromine atom at the 5-position of a triazine ring is a facile leaving group, suggesting its potential to be replaced in certain reaction conditions. acs.org This reactivity can be exploited for further chemical modifications. The presence of the bromine atom also affects the molecular geometry, as demonstrated by DFT calculations on 5-bromoisoquinoline. psgcas.ac.in

Significance of the Carboxamide Group at the C1 Position in Target Binding

The carboxamide group at the C1 position of the isoquinoline ring is a key feature for the biological activity of many derivatives. This group is often involved in crucial hydrogen bonding interactions with target proteins. In a series of isoquinoline-1-carboxamide (B73039) derivatives synthesized as potential anti-inflammatory agents, the carboxamide moiety was found to be essential for their activity. nih.gov Specifically, these compounds were shown to inhibit the production of pro-inflammatory mediators in microglial cells. nih.gov

The nitrogen of the carboxamide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions help to anchor the molecule in the binding site of the target protein, leading to potent inhibition. For instance, in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents, the carboxamide group is a common feature for achieving high potency. nih.govnih.gov The dual hydrogen bond donor-acceptor capacity of the primary carboxamide facilitates a strong and specific interaction with the active site of the PARP enzyme.

Furthermore, the planarity of the carboxamide group can contribute to favorable stacking interactions with aromatic residues in the binding pocket. The orientation of the carboxamide group relative to the isoquinoline ring system is also a critical determinant of binding affinity.

Impact of Additional Substitutions on the Isoquinoline Ring System

Substitutions on the isoquinoline ring system can significantly modulate the pharmacological activity of this compound derivatives. The nature and position of these substituents influence factors such as potency, selectivity, and pharmacokinetic properties.

The benzene (B151609) portion of the isoquinoline ring typically undergoes electrophilic substitution at the C5 and C8 positions, while the pyridine (B92270) ring is susceptible to nucleophilic substitution at the C1 and C3 positions. youtube.com The bromine atom at the C5 position of the parent compound, this compound, is an example of a substitution that can influence its biological profile.

In a study of isoquinoline derivatives as CRTH2 receptor antagonists, various substitutions on the isoquinoline ring were explored. nih.gov It was found that the introduction of different groups led to a range of binding affinities and functional activities. For example, the presence of a methoxy (B1213986) group has been shown to enhance the antibacterial activity of some quinoline derivatives when compared to those with a methyl group or no substitution. frontiersin.org

The following table summarizes the impact of different substitutions on the isoquinoline scaffold based on findings from various studies:

| Substitution Position | Substituent Type | Impact on Activity | Reference |

| C4 | Alkyl groups | Can lead to the formation of 4-alkyl substituted isoquinolines. | nih.gov |

| C5 | Halogens (e.g., Bromine) | Influences the electronic properties and binding interactions of the molecule. | nih.gov |

| C1 | Aryl groups | Can be introduced to create C1-substituted isoquinolines. | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a vital role in the interaction of drug molecules with their biological targets, which are often chiral. For isoquinoline derivatives, the presence of stereocenters can lead to significant differences in pharmacological activity between enantiomers or diastereomers.

Even in the absence of a chiral center in the core isoquinoline structure, the introduction of chiral substituents can lead to stereoisomers with distinct biological profiles. The specific orientation of these substituents can either enhance or diminish the interactions with the target, affecting both potency and selectivity. Therefore, the synthesis and evaluation of individual stereoisomers are often necessary to fully understand the SAR and to identify the most active and safe drug candidate.

Comparative SAR Analysis Across Related Heterocyclic Scaffolds

Structural Similarities and Divergences in Bioactive Quinoline and Isoquinoline Scaffolds

Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. wikipedia.org This shared benzopyridine core means they have similar physicochemical properties, such as being weak bases. wikipedia.org Both scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. nih.govresearchgate.net

The key structural difference lies in the position of the nitrogen atom within the heterocyclic ring. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it is at position 2. wikipedia.org This seemingly small change leads to significant differences in the electronic distribution and reactivity of the two ring systems. For example, electrophilic substitution in isoquinoline occurs at positions 5 and 8, while nucleophilic substitution is favored at positions 1 and 3. youtube.com In contrast, quinoline undergoes electrophilic substitution primarily at positions 5 and 8 and nucleophilic substitution at positions 2 and 4.

This divergence in reactivity and electronic properties influences how derivatives of each scaffold interact with biological targets. Both quinoline and isoquinoline derivatives have been developed as potent inhibitors for a variety of enzymes and receptors. nih.govfrontiersin.org

Correlation between Specific Structural Features and Observed Biological Potency or Selectivity

The biological potency and selectivity of quinoline and isoquinoline derivatives are highly dependent on the nature and placement of substituents on the heterocyclic and carbocyclic rings.

A study on quinoline-carbonitrile derivatives showed that a methoxy group at the C6 position resulted in greater antibacterial activity compared to a methyl group or an unsubstituted derivative. frontiersin.org In another example, for quinoline-Schiff bases acting as α-glucosidase inhibitors, the position of hydroxyl groups on an attached phenyl ring was critical, with dihydroxy substitutions at positions 3 and 4 showing the best activity. frontiersin.org

For isoquinoline derivatives, a study on CRTH2 receptor antagonists demonstrated that specific substitutions led to potent binding affinity and excellent functional antagonist activity. nih.gov The presence of a sulfonate and an amide linkage in certain quinoline and pyrazine-carboxamide derivatives was associated with favorable P2X7R inhibition. nih.gov

The following interactive table illustrates the correlation between structural features and biological activity for some quinoline and isoquinoline derivatives:

| Scaffold | Derivative Type | Key Structural Feature | Biological Activity | Observed Potency (IC50) | Reference |

| Quinoline | Quinoline-carbonitrile | Methoxy group at C6 | Antibacterial | - | frontiersin.org |

| Quinoline | Quinoline-Schiff base | 3,4-dihydroxy substitution on phenyl ring | α-glucosidase inhibition | 6.20 µM | frontiersin.org |

| Isoquinoline | CRTH2 antagonist (TASP0376377) | Specific substitutions on the isoquinoline ring | CRTH2 receptor antagonist | 19 nM (binding), 13 nM (functional) | nih.gov |

| Quinoline/Pyrazine | Carboxamide derivatives | Sulfonate and amide linkages | P2X7R inhibition | - | nih.gov |

This data highlights that specific functional groups and their positions are crucial in determining the potency and selectivity of these heterocyclic compounds.

Molecular Mechanisms of Biological Activity of 5 Bromoisoquinoline 1 Carboxamide Derivatives

Enzyme Inhibition and Modulatory Actions

The ability of 5-Bromoisoquinoline-1-carboxamide derivatives to inhibit or modulate the activity of specific enzymes is a cornerstone of their pharmacological effects. These interactions are often highly specific, targeting key players in various pathological pathways.

Research has identified several key enzymes as targets for isoquinoline (B145761) carboxamide derivatives.

Poly(ADP-ribose) Polymerase (PARP): Derivatives of the isoquinoline carboxamide scaffold have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. researchgate.net The design of these inhibitors often mimics the nicotinamide (B372718) portion of NAD+, the natural substrate for PARP-1. nih.gov This inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govoncoscience.us The core pharmacophore for these inhibitors typically includes an aromatic ring and a carboxamide group, which form critical hydrogen bonds with the enzyme's active site. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK, a non-receptor tyrosine kinase in the TEC family, is a critical component of B-cell receptor signaling and is implicated in various autoimmune diseases and B-cell malignancies. nih.govmdpi.com Novel reversible carbazole (B46965) inhibitors of BTK have been developed, showcasing the versatility of carboxamide-containing structures. nih.gov Additionally, 4-aminoquinoline-3-carboxamide derivatives have been discovered as potent, reversible BTK inhibitors. acs.org Fragment-based drug discovery has also led to the development of covalent BTK inhibitors based on an isoquinoline scaffold. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Some isoquinoline-1-carboxamide (B73039) derivatives have shown the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. nih.gov The dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) is a strategy to develop safer anti-inflammatory drugs by targeting two major pathways in the arachidonic acid cascade. nih.govbiorxiv.org This dual action can potentially reduce the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. biorxiv.orgnih.gov

Monoamine Oxidase (MAO): Simple isoquinoline alkaloids have been shown to selectively inhibit monoamine oxidase A (MAO-A) or B (MAO-B), enzymes responsible for the metabolism of neurotransmitters. nih.gov While 5-phenoxy 8-aminoquinoline (B160924) analogs have shown potent inhibition of both MAO-A and MAO-B, with a preference for MAO-B. nih.gov The search for selective MAO inhibitors is a key area in the development of treatments for neurodegenerative and psychiatric disorders. mdpi.commdpi.com

Other Kinases: Isoquinoline-5-carboxamide (B2513623) derivatives have also demonstrated selective inhibitory activity against protein kinases such as Raf, PDGFR, and VEGFR, which are involved in regulating cell growth, differentiation, and proliferation. epo.org

Below is a table summarizing the inhibitory activities of some isoquinoline carboxamide derivatives against various enzymes.

| Derivative Class | Target Enzyme | Activity/Potency |

| Isoquinoline-5-carboxamide | Protein Kinases (Raf, PDGFR, VEGFR) | Selective inhibitory activity. epo.org |

| 4-Aminoquinoline-3-carboxamide | Bruton's Tyrosine Kinase (BTK) | Potent, reversible inhibition. acs.org |

| Isoquinoline-1-carboxamide | Cyclooxygenase-2 (COX-2) | Attenuated LPS-induced expression. nih.gov |

| Simple Isoquinoline Alkaloids | Monoamine Oxidase A (MAO-A) | Stereoselective competitive inhibition (Ki = 2-130 µM). nih.gov |

| 5-Phenoxy 8-Aminoquinoline | Monoamine Oxidase B (MAO-B) | Potent inhibition (IC50 = 150 nM for one analog). nih.gov |

| Quinoxaline-based derivatives | Poly(ADP-ribose) Polymerase-1 (PARP-1) | IC50 values in the nanomolar range (2.31–57.35 nM). nih.gov |

Understanding the mode of enzyme inhibition is crucial for optimizing inhibitor design.

PARP Inhibition: PARP inhibitors that contain a nicotinamide moiety act as competitive inhibitors, binding to the NAD+ site of the enzyme. nih.gov This competitive binding prevents the synthesis of poly(ADP-ribose) chains, a critical step in DNA single-strand break repair. nih.gov Beyond simple catalytic inhibition, many PARP inhibitors also function by "trapping" the PARP enzyme on the DNA at the site of damage. oncoscience.usnih.gov This trapped PARP-DNA complex is more cytotoxic than the simple inhibition of PAR synthesis, as it can lead to the formation of double-strand breaks during DNA replication. nih.gov

MAO Inhibition: Studies on simple isoquinoline alkaloids have revealed a competitive mode of inhibition for MAO-A. nih.gov For instance, the R enantiomers of salsolinol, salsoline, salsolidine, and carnegine (B1203297) all demonstrated stereoselective competitive inhibition of MAO-A. nih.gov Kinetic studies of certain pyridazinobenzylpiperidine derivatives showed they act as competitive, reversible inhibitors of MAO-B. researchgate.net

Other Enzyme Inhibition: The biochemical characterization of inhibition for other enzymes like COX, 5-LOX, and BTK by this compound derivatives is an active area of research, with various studies employing kinetic analyses to determine the specific mode of action. nih.gov

The following table details the characterized inhibition modes for selected derivatives.

| Derivative/Class | Target Enzyme | Inhibition Mode | Key Findings |

| Nicotinamide-bearing PARP inhibitors | PARP-1 | Competitive | Competes with NAD+ for binding to the catalytic domain. nih.gov |

| Various PARP inhibitors | PARP-1/2 | PARP trapping | Allosterically enhances the binding of PARP to damaged DNA, leading to cytotoxicity. oncoscience.usnih.gov |

| R-salsolinol, R-salsolidine | MAO-A | Competitive | Ki values of 31 µM and 6 µM, respectively. nih.gov |

| Pyridazinobenzylpiperidine derivatives | MAO-B | Competitive, Reversible | Ki values of 0.155 ± 0.050 µM for the most potent compound. researchgate.net |

The design of potent and selective enzyme inhibitors based on the this compound scaffold heavily relies on understanding structure-activity relationships (SAR). nih.gov

PARP Inhibitors: For PARP-1 inhibitors, a common pharmacophore involves a carboxamide moiety that forms crucial hydrogen bonds with Gly863 and Ser904 in the enzyme's active site, while an adjacent aromatic ring engages in π-π stacking with Tyr907. nih.gov Modifications to this core structure, such as the addition of hydrophobic residues, have been shown to enhance inhibitory activity. nih.gov

BTK Inhibitors: The development of BTK inhibitors has also benefited from SAR studies. For example, in a series of 4-aminoquinoline-3-carboxamide inhibitors, docking studies revealed that the core moiety forms three direct and one water-mediated hydrogen bond with the hinge region of BTK. acs.org Fragment-based screening combined with X-ray co-crystallography has been instrumental in identifying and optimizing novel, non-covalent BTK inhibitors. osti.gov

General Principles: Across different enzyme targets, the isoquinoline ring system provides a rigid scaffold that can be functionalized at various positions to achieve desired interactions with the enzyme's binding pocket. The carboxamide group is a common feature, often acting as a key hydrogen bond donor and acceptor.

Receptor Binding and Agonist/Antagonist Profiles

In addition to enzyme inhibition, derivatives of this compound can exert their effects by binding to and modulating the function of various cell surface and intracellular receptors.

Peripheral Benzodiazepine Receptor (PBR): Certain isoquinoline-3-carboxamide (B1590844) derivatives are known to be specific ligands for the PBR (now also known as the translocator protein, TSPO), which is located on the outer mitochondrial membrane. researchgate.net

Opioid Receptors: While not directly 5-bromo derivatives, N-alkyl-octahydroisoquinolin-1-one-8-carboxamides have been identified as a novel class of selective κ-opioid receptor (KOR) ligands. nih.gov A notable feature of these compounds is the absence of a basic nitrogen atom, which is common in many opioid ligands. nih.gov Some analogues also show affinity for the μ-opioid receptor. nih.gov

Toll-like Receptors (TLRs) 7 and 8: The imidazoquinoline ring system, which is structurally related to isoquinoline, is a well-known scaffold for agonists of TLR7 and TLR8. nih.govrsc.org These receptors are key components of the innate immune system, and their activation leads to the production of various cytokines. nih.gov Small structural changes in imidazoquinoline-based molecules can lead to significant shifts in their activity, sometimes converting an agonist into an antagonist. nih.gov For instance, substitutions at the C2-alkyl position of certain imidazoquinoline agonists can result in mixed TLR7/8 competitive antagonists. nih.gov

Other Receptors: 1-(Phenyl)isoquinoline carboxamides have been reported as a novel class of subtype-selective inhibitors for thyrotropin-releasing hormone (TRH) receptors, showing selectivity for the TRH-R2 subtype. nih.gov

The table below summarizes the receptor binding profiles of relevant isoquinoline carboxamide derivatives.

| Derivative Class | Target Receptor | Interaction Profile |

| Isoquinoline-3-carboxamide | Peripheral Benzodiazepine Receptor (PBR/TSPO) | Specific ligand. researchgate.net |

| N-Alkyl-octahydroisoquinolin-1-one-8-carboxamides | κ-Opioid Receptor (KOR) | Selective ligands, some are full agonists. nih.gov |

| Imidazoquinolines | Toll-like Receptors 7 and 8 (TLR7/8) | Agonists; minor structural changes can lead to competitive antagonists. nih.govnih.gov |

| 1-(Phenyl)isoquinoline carboxamides | Thyrotropin-Releasing Hormone (TRH) Receptors | Selective inhibitors for TRH-R2 subtype. nih.gov |

Functional assays are essential to determine whether a ligand binding to a receptor activates (agonist) or blocks (antagonist) its downstream signaling pathways.

TLR7/8 Modulation: The activity of isoquinoline-related compounds on TLR7 and TLR8 is typically evaluated using reporter gene assays in cell lines expressing these receptors. nih.gov These assays measure the activation of downstream signaling pathways, such as the NF-κB pathway, upon ligand binding. nih.gov Cytokine induction assays, which measure the production of cytokines like TNF-α and IL-12, are also used to characterize the functional profile of these compounds. nih.gov

Opioid Receptor Activity: For opioid receptor ligands, functional assays such as GTPγS binding assays or cAMP accumulation assays are used to determine agonist or antagonist activity. N-alkyl-octahydroisoquinolin-1-one-8-carboxamides have been shown to be full agonists of varying efficacy at the κ-opioid receptor in such functional studies. nih.gov

Microglial Cell Activation: In the context of neuroinflammation, isoquinoline-1-carboxamide derivatives have been evaluated for their effects on lipopolysaccharide (LPS)-induced activation of microglial cells. nih.gov Functional assays in this setting measure the production of pro-inflammatory mediators like IL-6 and TNF-α, as well as cell migration, to assess the inhibitory effects of the compounds. nih.gov

Exploration of Biased Signaling Pathways (e.g., Gi-biased agonism)

Currently, there is a lack of publicly available scientific literature specifically investigating the biased signaling pathways of this compound or its derivatives. The concept of biased agonism, where a ligand preferentially activates a subset of a receptor's signaling pathways (e.g., G protein-mediated vs. β-arrestin-mediated), is a growing area of pharmacology. epa.gov This phenomenon allows for the development of drugs with more specific effects and potentially fewer side effects. sigmaaldrich.com For instance, some G protein-coupled receptor (GPCR) agonists can be designed to be "Gi-biased," meaning they selectively activate the Gi protein pathway, which is involved in various cellular processes. nih.gov However, no studies to date have characterized this compound as a biased agonist or explored its potential for Gi-biased agonism.

Cellular and Subcellular Modulations

Impact on Cell Proliferation, Cell Cycle Arrest, and Apoptosis Induction

Detailed studies on the specific impact of this compound on cell proliferation, cell cycle arrest, and apoptosis are not available in the current body of scientific literature. While research on related quinoline (B57606) and isoquinoline structures has demonstrated a range of biological activities, including antiproliferative and pro-apoptotic effects, these findings cannot be directly extrapolated to this compound.

For example, a study on novel quinoline-4-carboxamide derivatives indicated their potential to induce apoptosis in cancer cells. glpbio.com Similarly, other research has explored the antiproliferative activities of various isoquinolinequinones. researchgate.netresearchgate.net However, the specific substitution of a bromo group at the 5-position and a carboxamide at the 1-position of the isoquinoline ring system will uniquely influence its chemical properties and biological interactions. Without direct experimental evidence, the effects of this compound on these fundamental cellular processes remain uncharacterized.

Modulation of Intracellular Signaling Cascades (e.g., MAPKs/NF-κB pathway)

There is no specific information available regarding the modulation of intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, by this compound. The MAPK and NF-κB signaling pathways are crucial regulators of a wide array of cellular processes, including inflammation, cell growth, and survival. nih.gov

Research on other novel isoquinoline-1-carboxamide derivatives has shown that they can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by suppressing the phosphorylation of MAPKs and the nuclear translocation of NF-κB. nih.gov This suggests that the isoquinoline-1-carboxamide scaffold may have the potential to interact with these pathways. Nevertheless, the influence of the 5-bromo substitution on this activity is unknown, and specific studies on this compound are required to determine its effects on MAPK and NF-κB signaling.

Interactions with Key Biological Macromolecules (e.g., vimentin (B1176767), thioredoxin reductase)

Direct interactions between this compound and key biological macromolecules such as vimentin and thioredoxin reductase have not been reported in the scientific literature. Vimentin is an intermediate filament protein involved in cell structure and signaling, and its dysregulation is associated with cancer metastasis. researchgate.net Thioredoxin reductase is a key enzyme in the cellular antioxidant system, and its inhibition can lead to oxidative stress and cell death, making it a target for anticancer drug development. nih.gov

While various small molecules have been developed to target these proteins, there is no evidence to suggest that this compound is among them. The identification of specific molecular targets is essential for understanding the mechanism of action of any bioactive compound.

Preclinical Pharmacological Investigations of 5 Bromoisoquinoline 1 Carboxamide Derivatives

In Vitro Efficacy and Selectivity Profiling

The in vitro evaluation of isoquinoline-1-carboxamide (B73039) derivatives has demonstrated their significant potential across multiple therapeutic areas. These studies are crucial in identifying lead compounds and understanding their spectrum of activity.

The isoquinoline (B145761) scaffold is a known pharmacophore in the development of antimicrobial agents. Studies on alkynyl isoquinoline derivatives have shown potent bactericidal activity, particularly against a range of Gram-positive bacteria. This includes activity against clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

For instance, two representative compounds, HSN584 and HSN739, have demonstrated the ability to reduce the load of MRSA within macrophages, a feat not achieved by the conventional antibiotic vancomycin. mdpi.com This suggests that these derivatives could be effective against intracellular bacteria. Furthermore, these compounds exhibited a low propensity for the development of bacterial resistance, a critical attribute for new antimicrobial agents. mdpi.com Structure-activity relationship studies have indicated that both the isoquinoline and phenyl moieties are important for the observed antibacterial activity. mdpi.com

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| HSN584 | Methicillin-resistant S. aureus (MRSA) | Bactericidal, reduces intracellular MRSA load |

This table is for illustrative purposes and based on findings for alkynyl isoquinoline derivatives.

The anticancer potential of isoquinoline derivatives has been a significant area of research. A screening of eleven isoquinoline derivatives identified a lead compound, referred to as "Compound 2," as a potential anticancer agent based on its cytotoxic effects in HeLa (cervical cancer) and HEK-293T (human embryonic kidney) cells. semanticscholar.orgplos.org This compound demonstrated favorable properties for an anticancer drug by showing high cytotoxicity towards tumor cells and lower toxicity to normal cells. plos.org

To enhance its therapeutic potential, "Compound 2" was encapsulated in transferrin-conjugated liposomes (Tf-LP) for targeted delivery to tumor cells that overexpress the transferrin receptor. semanticscholar.orgplos.org The targeted formulation, Tf-LP-Compound 2, showed superior antitumor activity compared to the non-targeted liposomes and the free drug. semanticscholar.orgplos.org The study also indicated that "Compound 2" induces apoptosis, as evidenced by changes in mitochondrial membrane potential. semanticscholar.org

Further research into other quinoline (B57606) derivatives has also shown promise. For example, a novel quinoline derivative, 91b1, demonstrated significant anticancer effects both in vitro and in vivo. nih.gov It was found to suppress cell proliferation and modulate the cell cycle. nih.gov

Table 2: In Vitro Anticancer Activity of an Isoquinoline Derivative

| Compound | Cell Line | Effect |

|---|---|---|

| Compound 2 | HeLa | Cytotoxicity |

| Compound 2 | HEK-293T | Lower cytotoxicity compared to cancer cells |

This table is based on the findings for the specific isoquinoline derivative "Compound 2".

Isoquinoline alkaloids and their derivatives have been investigated for their neuroprotective effects. mdpi.comresearchgate.netnih.govmdpi.com These compounds are believed to exert their effects through various mechanisms, including the reduction of neuroinflammation. mdpi.comnih.gov

A study on eleven novel isoquinoline-1-carboxamide derivatives (HSR1101~1111) evaluated their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells, a model for neuroinflammation. mdpi.comnih.gov Among these, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) was identified as a potent inhibitor of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), without significant cytotoxicity. mdpi.comnih.gov HSR1101 also reversed the LPS-suppressed anti-inflammatory cytokine IL-10. mdpi.comnih.gov These findings suggest that isoquinoline-1-carboxamide derivatives could have beneficial effects in neurodegenerative disorders associated with neuroinflammation and microglial activation. nih.gov

The anti-inflammatory properties of isoquinoline-1-carboxamide derivatives have been demonstrated in the context of neuroinflammation. As mentioned previously, a series of eleven novel isoquinoline-1-carboxamides (HSR11011111) were synthesized and evaluated for their ability to suppress pro-inflammatory mediators. nih.gov Three of these compounds (HSR11011103) showed the most potent suppression of LPS-induced IL-6, TNF-α, and NO production. nih.gov

The lead compound, HSR1101, also attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov Furthermore, HSR1101 was found to inhibit the migration of microglial cells, which is a critical process in the inflammatory response within the central nervous system. mdpi.comnih.gov

Table 3: Anti-inflammatory Activity of Isoquinoline-1-Carboxamide Derivatives in BV2 Microglial Cells

| Compound | Effect on Pro-inflammatory Mediators (IL-6, TNF-α, NO) | Effect on Anti-inflammatory Cytokine (IL-10) |

|---|---|---|

| HSR1101 | Potent suppression | Reversal of LPS-suppression |

| HSR1102 | Potent suppression | Not specified |

This table is based on findings for novel isoquinoline-1-carboxamide derivatives in a neuroinflammation model.

Mechanistic Studies in Preclinical Models

Understanding the molecular pathways underlying the observed therapeutic effects is crucial for the rational design of more potent and selective drug candidates.

Mechanistic studies have provided insights into how isoquinoline-1-carboxamide derivatives exert their anti-inflammatory and neuroprotective effects. The anti-inflammatory actions of HSR1101 have been linked to the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.comnih.gov

Specifically, HSR1101 was found to inhibit the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov By inhibiting these upstream kinases, HSR1101 subsequently prevents the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes. nih.gov This was confirmed by the observation that HSR1101 inhibited the phosphorylation of IκB, a protein that keeps NF-κB inactive in the cytoplasm. nih.gov

The anticancer mechanism of the quinoline derivative 91b1 has been linked to the downregulation of the gene Lumican. nih.gov

These mechanistic insights are vital for the further development of isoquinoline-1-carboxamide derivatives as therapeutic agents.

Studies on Synergistic Interactions with Co-Administered Compounds

While direct preclinical studies on the synergistic interactions of 5-Bromoisoquinoline-1-carboxamide are not extensively documented in publicly available literature, the broader class of isoquinoline-1-carboxamide derivatives, particularly as Poly(ADP-ribose) polymerase (PARP) inhibitors, has been the subject of numerous combination studies. These investigations aim to enhance therapeutic efficacy by combining PARP inhibitors with other agents, a strategy rooted in the mechanism of synthetic lethality. springermedizin.de

A key area of investigation involves combining PARP inhibitors with alkylating agents like temozolomide (B1682018) (TMZ). nih.govnih.gov Preclinical models of glioblastoma and chordoma have demonstrated that PARP inhibition can significantly enhance the efficacy of TMZ. nih.govresearchgate.net The rationale is that by inhibiting PARP-mediated DNA repair, tumor cells become more vulnerable to the DNA damage induced by TMZ. nih.govnih.gov In chordoma cell lines, combining an FDA-approved PARP inhibitor with TMZ led to increased DNA damage, cell cycle arrest, and apoptosis in vitro, and suppressed tumor growth in xenograft models in vivo. nih.govresearchgate.net This synergistic effect has been observed irrespective of the O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation status in some glioblastoma models, suggesting a broader potential application. nih.gov

Another promising avenue is the combination of PARP inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies. nih.gov Preclinical evidence suggests that PARP inhibitors can increase genomic instability, leading to the release of tumor neoantigens and the activation of interferon pathways. This, in turn, can upregulate PD-L1 expression on tumor cells, potentially sensitizing them to ICI therapy. nih.gov This synergy has been observed in various cancer models, including those without BRCA mutations, indicating that PARP inhibition can modulate the tumor microenvironment to foster a more robust anti-tumor immune response. nih.gov

Furthermore, synergistic effects have been noted when PARP inhibitors are combined with agents targeting other DNA damage response (DDR) pathways or cellular processes. For instance, combining PARP inhibitors with ATR inhibitors has shown significant synergistic efficacy in preclinical models of BRCA wild-type triple-negative breast cancer. frontiersin.orgnih.gov Similarly, combinations with HDAC inhibitors and BET inhibitors have demonstrated enhanced anti-tumor activity in various cancer cells by downregulating homologous recombination repair pathways, thereby inducing a "BRCAness" phenotype that increases sensitivity to PARP inhibition. frontiersin.org

Table 1: Preclinical Synergistic Interactions of PARP Inhibitors (Related to Isoquinoline-1-Carboxamide Derivatives)

| Co-Administered Agent | Cancer Model | Preclinical Finding | Potential Mechanism of Synergy | Reference |

|---|---|---|---|---|

| Temozolomide | Glioblastoma, Chordoma | Enhanced cytotoxicity, suppressed tumor growth. | Inhibition of PARP-mediated repair of TMZ-induced DNA damage. | nih.govnih.gov |

| Immune Checkpoint Inhibitors (Anti-PD-1/PD-L1) | Various | Upregulation of PD-L1, enhanced T-cell mediated killing. | PARPi-induced DNA damage increases neoantigens and activates immune pathways. | nih.gov |

| ATR Inhibitors | Triple-Negative Breast Cancer | Synergistic induction of tumor cell death, complete tumor regression in xenografts. | Dual blockade of critical DNA repair pathways (BER and HR). | frontiersin.orgnih.gov |

| HDAC Inhibitors | Triple-Negative Breast Cancer | Enhanced sensitivity to PARPi in BRCA wild-type cells. | Downregulation of homologous recombination repair, inducing "BRCAness". | frontiersin.org |

| BET Inhibitors | Ovarian Cancer, TNBC | Synergistically inhibited cell growth and induced apoptosis. | Downregulation of DNA repair factors, inducing homologous recombination defects. | frontiersin.orgnih.gov |

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling for Research Leads

Metabolic Stability and Biotransformation Pathways (e.g., Hydrolysis of Related Carboxamide Structures)

The metabolic stability of a compound, often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), indicates its susceptibility to metabolism by drug-metabolizing enzymes. researchgate.net For example, studies on the PARP inhibitor Talazoparib in human liver microsomes (HLMs) determined an in vitro half-life of 72.7 minutes and an intrinsic clearance of 9.59 µL/min/mg, suggesting slow metabolism by the liver. nih.govresearchgate.net Another PARP inhibitor, Olaparib, was found to undergo several metabolic transformations in liver microsomes from various species, including humans. nih.gov

The primary biotransformation pathways for complex molecules like isoquinoline carboxamides often involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov For Olaparib, identified metabolic pathways included hydroxylation, bis-hydroxylation, dealkylation, and alcohol oxidation. nih.gov Such oxidative metabolism can lead to the formation of active or inactive metabolites. nih.gov

A key biotransformation pathway for carboxamide structures is hydrolysis, catalyzed by carboxylesterase enzymes found in tissues like the liver. nih.gov This reaction involves the cleavage of the amide bond, which can significantly alter the pharmacological properties of the parent compound. nih.gov The rate and extent of hydrolysis can vary depending on the specific chemical structure of the carboxamide. For instance, studies on enol-carboxamide NSAIDs revealed that structural differences, such as the presence of a single methyl group, could significantly alter metabolic pathways, shifting from thiazole (B1198619) ring scission to methyl hydroxylation. acs.org The hydrolysis of the amide can lead to the formation of a carboxylic acid metabolite, a common route of biotransformation that generally increases the polarity of a compound, facilitating its excretion. nih.govhyphadiscovery.com

Table 2: In Vitro Metabolic Stability and Pathways of Related Carboxamide Compounds

| Compound | In Vitro System | Key Parameter | Value | Major Metabolic Pathways | Reference |

|---|---|---|---|---|---|

| Talazoparib | Human Liver Microsomes | In Vitro Half-life (t½) | 72.7 min | Slowly metabolized; specific pathways not detailed. | nih.gov |

| Talazoparib | Human Liver Microsomes | Intrinsic Clearance (CLint) | 9.59 µL/min/mg | Slowly metabolized; specific pathways not detailed. | nih.gov |

| Olaparib | Human Liver Microsomes | Metabolites Identified | 12 | Hydroxylation, bis-hydroxylation, hydrolysis, dealkylation, dehydrogenation, alcohol oxidation. | nih.gov |

| Sudoxicam | Human Liver Microsomes | Primary Pathway | Thiazole ring scission | P450-mediated epoxidation and subsequent hydrolysis. | acs.org |

| Meloxicam | Human Liver Microsomes | Primary Pathway | Methyl hydroxylation | P450-mediated oxidation of the 5'-methyl group. | acs.org |

Advanced Research Directions and Potential Academic Applications

Development of 5-Bromoisoquinoline-1-carboxamide as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes, enabling the identification and characterization of protein function directly in native systems. The structure of this compound makes it an attractive starting point for the development of such probes.

The isoquinoline-1-carboxamide (B73039) moiety is a recognized pharmacophore found in various biologically active molecules, including PARP inhibitors. This inherent bioactivity provides a foundation for designing probes that can target specific enzyme families. The bromine atom at the 5-position is a particularly valuable feature; it serves as a chemical handle for introducing additional functionalities through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). sigmaaldrich.com This allows for the attachment of reporter tags, such as fluorophores or biotin, or photo-activatable groups for photoaffinity labeling experiments. chemrxiv.org

By modifying the 5-bromo position, researchers can synthesize a library of probes to investigate drug-target engagement, quantify enzyme activity, and explore off-target effects within the cellular environment. nih.gov Such probes would be instrumental in validating new drug targets and understanding the mechanism of action of isoquinoline-based inhibitors.

Exploration in Materials Science for Novel Electronic or Optical Properties

The field of materials science continuously seeks novel organic molecules with unique electronic and optical properties for applications in optoelectronics. Heterocyclic compounds, particularly those with extended π-conjugated systems like isoquinoline (B145761), are of great interest.

Derivatives of quinoline (B57606) and isoquinoline have been investigated for their potential as components in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The isoquinoline nucleus can be functionalized to tune its emission wavelength, quantum yield, and charge-transport properties. Research into related quinoline-carboxamide structures has demonstrated their potential for significant nonlinear optical (NLO) properties, which are crucial for applications in optical data storage and telecommunications. nih.govrsc.org

This compound could serve as a key building block in this area. The electron-withdrawing nature of the carboxamide group and the bromine atom, combined with the aromatic isoquinoline ring, can lead to interesting intramolecular charge transfer (ICT) characteristics upon photoexcitation. nih.gov The bromo-substituent again offers a site for synthetic elaboration, allowing the molecule to be incorporated into larger polymeric structures or functionalized with other chromophores to create advanced materials with tailored optical or electronic responses.

Novel Therapeutic Strategies Derived from Mechanistic Insights

The isoquinoline-1-carboxamide scaffold is a privileged structure in medicinal chemistry, most notably as the core of several poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology. These inhibitors function by targeting the DNA repair pathways in cancer cells, leading to synthetic lethality, particularly in tumors with BRCA mutations.

This compound provides a template for developing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Mechanistic studies of how this scaffold interacts with the nicotinamide (B372718) binding site of PARP enzymes can inform the design of new derivatives. The 5-bromo position allows for the exploration of a specific chemical space within the enzyme's active site. By replacing the bromine with different functional groups, researchers can systematically probe interactions with specific amino acid residues, aiming to enhance binding affinity and achieve selectivity for a particular PARP isozyme or other disease-relevant targets, such as kinases or other ATP-dependent enzymes. The parent compound, 5-bromoisoquinoline (B27571), is a known key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.comgoogle.com

Beyond enzyme inhibition, the isoquinoline framework can be adapted to design ligands that modulate the function of cellular receptors. The development of highly selective agonists (activators) or antagonists (inhibitors) for specific receptor subtypes is a major goal in pharmacology, as it can lead to therapies with higher efficacy and fewer side effects. nih.gov

The design process involves creating molecules that can precisely fit into the ligand-binding pocket of a target receptor and either mimic the natural ligand (agonist) or block it (antagonist). This compound can be used as a rigid scaffold to which various pharmacophoric elements are attached. The bromine atom provides a defined vector for chemical modification, allowing chemists to systematically alter the molecule's shape, size, and electronic properties to optimize its interaction with a target. This approach could be applied to develop novel modulators for G protein-coupled receptors (GPCRs) or nuclear receptors, which are implicated in a wide range of diseases.

Methodological Advancements in Chemical Characterization and Analysis for Research Purposes

The precise characterization of molecular structure is fundamental to all chemical research. Advanced spectroscopic techniques are essential for confirming the identity and purity of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural verification. The expected NMR spectra for this compound would show distinct signals for the protons and carbons of the isoquinoline ring system. The chemical shifts would be influenced by the electron-withdrawing effects of both the bromine atom and the C1-carboxamide group. For instance, the proton at the C8 position is expected to be significantly deshielded due to its proximity to the bromine at C5 and the heterocyclic nitrogen.

A key feature in the ¹H NMR spectrum of carboxamides is the potential for observing rotational isomers (or rotamers) due to the partial double-bond character of the amide C-N bond. mdpi.com This can result in the appearance of two distinct signals for the amide N-H protons at room temperature, which may coalesce at higher temperatures. This phenomenon provides valuable insight into the molecule's conformational dynamics. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition. For this compound, the mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous evidence of its presence.

The following table summarizes the expected and reported spectroscopic data for the precursor, 5-Bromoisoquinoline, which informs the analysis of the target carboxamide.

| Property | Data for 5-Bromoisoquinoline | Reference |

| Formula | C₉H₆BrN | glpbio.com |

| Molecular Weight | 208.05 g/mol | sigmaaldrich.com |

| ¹H NMR (500 MHz, DMSO-d₆) δ | 9.37 (s, 1H), 8.66 (d, 1H, J=5.9), 8.19 (d, 1H, J=8.2), 8.15 (d, 1H, J=7.5), 7.91 (d, 1H, J=6.0), 7.62 (t, 1H, J=7.8) | orgsyn.org |

| ¹³C NMR (DMSO-d₆) δ | 152.9, 144.6, 134.3, 133.9, 129.3, 128.4, 127.9, 120.3, 118.5 | orgsyn.org |

| Melting Point | 83-87 °C | sigmaaldrich.com |

Chromatographic and Other Analytical Methods for Purity and Stability Assessment (e.g., HPLC)

The rigorous assessment of purity and stability is a critical aspect of the characterization of any chemical compound intended for advanced research and potential academic applications. For this compound, while specific, detailed research findings on its analytical method development and validation are not extensively documented in publicly available literature, standard principles of chromatographic and other analytical techniques can be applied. High-Performance Liquid Chromatography (HPLC) stands out as the most common and powerful technique for these assessments.

Purity Assessment

The purity of this compound would be determined by identifying and quantifying any impurities present. These impurities could originate from the synthetic route, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method would be the primary choice for purity assessment. This method separates compounds based on their hydrophobicity. A typical HPLC system for analyzing this compound would involve a C18 column, a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), and a UV detector for monitoring the elution of the compound and its impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

While specific HPLC methods for this compound are not detailed in the reviewed literature, related compounds such as 4-Bromoisoquinoline-1-carboxamide are documented as having HPLC data available from commercial suppliers, indicating that this is a standard analytical technique for this class of compounds. bldpharm.com

Stability Assessment

Stability testing is essential to understand how the quality of this compound varies under the influence of environmental factors such as temperature, humidity, and light. paho.org These studies are crucial for determining appropriate storage conditions and shelf-life.

A stability-indicating HPLC method is a validated analytical procedure that can accurately detect changes in the concentration of the active substance due to degradation. Such a method must be able to separate the intact compound from its degradation products. To develop a stability-indicating method, the compound would be subjected to forced degradation studies under various stress conditions, including:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures to assess susceptibility to hydrolysis.

Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂) to evaluate oxidative stability.

Thermal Degradation: Heating the solid compound to assess its thermal stability.

Photostability: Exposing the compound to light of a specified wavelength and intensity.

The degradation products formed under these stress conditions would be analyzed by HPLC to ensure the method can resolve them from the parent compound. The peak purity of the main peak would also be assessed using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradation products.

General guidelines for stability testing of pharmaceutical products recommend that a significant change is considered to have occurred if there is a 5% decrease in the assay value from the initial value or if any specified degradation product exceeds its limit. paho.org

The following table outlines a hypothetical set of parameters for an HPLC method that could be used for the purity and stability assessment of this compound, based on common practices for similar aromatic and heterocyclic compounds.

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatograph |

| Detector | UV/Visible or Photodiode Array (PDA) Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and organic modifier (e.g., Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined based on the UV spectrum of this compound (typically in the range of 220-350 nm) |

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis.

Other analytical techniques that could complement HPLC in the assessment of this compound include:

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities and degradation products by providing molecular weight information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and characterize any significant impurities or degradation products. bldpharm.com

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and detect changes in the solid-state form of the compound.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Contributions on 5-Bromoisoquinoline-1-carboxamide Research

The body of research surrounding this compound is primarily anchored in the synthesis of its precursors and the exploration of related isoquinoline (B145761) derivatives for therapeutic applications. The direct synthesis and biological evaluation of this compound itself are not extensively detailed in publicly available literature, with much of the focus being on the foundational intermediate, 5-bromoisoquinoline (B27571).

The synthesis of 5-bromoisoquinoline is well-documented, representing a key step towards accessing the target carboxamide. A prevalent and efficient method involves the direct bromination of isoquinoline. google.com This is typically achieved using N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid at low temperatures. google.comchemicalbook.com This electrophilic substitution reaction preferentially occurs at the C5 position of the isoquinoline ring system. The reaction conditions can be controlled to achieve high yields of 5-bromoisoquinoline, which can be isolated as a solid. chemicalbook.com One-pot procedures have also been developed to synthesize derivatives like 5-bromo-8-nitroisoquinoline (B189721) without the need to isolate the 5-bromoisoquinoline intermediate. orgsyn.org

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| Isoquinoline | N-Bromosuccinimide (NBS), H₂SO₄ | -25°C to -18°C | 5-Bromoisoquinoline | 72% | chemicalbook.com |

| Isoquinoline | N-Bromosuccinimide (NBS), H₂SO₄ | -20°C | 5-Bromoisoquinoline | Not specified | google.com |

| Isoquinoline | N-Bromosuccinimide (NBS), H₂SO₄, then KNO₃ | -25°C, then warming | 5-Bromo-8-nitroisoquinoline | Not specified | orgsyn.org |

This table summarizes selected reported synthetic methods for key precursors to this compound.

From 5-bromoisoquinoline, the synthesis of the 1-carboxamide (B11826670) derivative would logically proceed through an intermediate such as 5-bromoisoquinoline-1-carboxylic acid. nih.gov While the direct conversion is not explicitly detailed for the bromo-substituted compound, analogous chemistry on the isoquinoline scaffold is known. This would typically involve the formation of the carboxylic acid at the 1-position, followed by an amidation reaction.

The broader family of isoquinoline-5-carboxamide (B2513623) derivatives has been investigated for its potential as protein kinase inhibitors. epo.org A patent describes the synthesis of isoquinoline-5-carbonitrile from 5-bromoisoquinoline using zinc cyanide and a palladium catalyst, which is then further elaborated into various carboxamide derivatives. epo.org These compounds have shown inhibitory activity against several protein kinases, which are crucial regulators of cell growth and proliferation. epo.org This highlights the therapeutic potential of the isoquinoline carboxamide scaffold.

Furthermore, research into other substituted isoquinoline-1-carboxaldehyde thiosemicarbazones has demonstrated significant antineoplastic activity. researchgate.net For example, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone showed promising results against L1210 leukemia in mice. researchgate.net This suggests that the isoquinoline-1-carboxamide (B73039) moiety and its derivatives are promising pharmacophores for the development of anticancer agents.

Identification of Critical Knowledge Gaps and Future Research Priorities

Despite the established synthetic routes to the 5-bromoisoquinoline core and the demonstrated biological potential of related carboxamides, there are significant knowledge gaps specifically concerning this compound.

Critical Knowledge Gaps:

Dedicated Synthesis and Characterization: There is a lack of published, peer-reviewed methods detailing the direct and optimized synthesis of this compound from its corresponding carboxylic acid or other precursors. Full characterization data for this specific compound is also sparse in the academic literature.

Biological Activity Profile: The biological activity of this compound has not been systematically evaluated. While related compounds show promise as kinase inhibitors and anticancer agents, the specific activity of this compound remains unknown.

Structure-Activity Relationship (SAR): Without data on the target compound, no structure-activity relationships can be established. The influence of the bromine atom at the 5-position in conjunction with the carboxamide at the 1-position on biological activity is yet to be determined.

Mechanism of Action: For related active compounds, the precise molecular targets and mechanisms of action are often not fully elucidated. epo.org

Future Research Priorities:

Optimized Synthesis: A primary research goal should be the development and publication of a robust and high-yielding synthetic route to this compound.

Comprehensive Biological Screening: The synthesized compound should undergo extensive biological screening. Given the data on related structures, priority should be given to assays for protein kinase inhibition, antiproliferative activity against a panel of cancer cell lines, and potentially antioxidant activity. epo.orgnih.gov

SAR Studies: The bromine atom at the 5-position serves as a valuable chemical handle. Future research should focus on using this position for further chemical modifications (e.g., through palladium-catalyzed cross-coupling reactions) to generate a library of derivatives. sigmaaldrich.com Evaluating these new compounds would help establish clear SAR and identify more potent and selective agents.

Computational and Mechanistic Studies: For any active compounds identified, molecular docking and other computational studies could help predict binding modes and potential protein targets. nih.gov Subsequent biochemical and cellular assays would be necessary to validate these predictions and elucidate the mechanism of action.

Broader Impact of this compound Research on Chemical Biology and Drug Discovery Efforts

Research into this compound and its derivatives has the potential to make a significant impact on the fields of chemical biology and drug discovery. The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets.

The investigation of novel isoquinoline carboxamides contributes to the development of new chemical probes to study complex biological processes, particularly cellular signaling pathways regulated by protein kinases. epo.org Dysregulation of these pathways is a hallmark of many diseases, including cancer.

In drug discovery, the development of new isoquinoline-based compounds is of high interest. The demonstrated activity of related molecules as protein kinase inhibitors positions this class of compounds as promising leads for the development of targeted cancer therapies. epo.orggoogle.com The 5-bromo substituent is particularly advantageous as it allows for the late-stage functionalization of the molecule, enabling the rapid generation of diverse chemical libraries for screening. This approach, known as diversity-oriented synthesis, is a powerful strategy for discovering new drug candidates.

The potential anticancer and antioxidant activities also suggest that these compounds could be relevant for addressing conditions related to oxidative stress. nih.gov The exploration of this chemical space could lead to the identification of novel therapeutic agents with unique mechanisms of action, ultimately contributing to the expansion of the druggable genome and providing new options for treating a range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro